molecular formula C13H10ClN3O3 B14602653 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine CAS No. 61201-61-4

3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine

Cat. No.: B14602653
CAS No.: 61201-61-4
M. Wt: 291.69 g/mol
InChI Key: AWXFIKGXBWNCGL-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a phenoxy group at the 6-position The phenoxy group is further substituted with a nitro group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.

    Substitution Reactions: The chloro group can be introduced via chlorination reactions, while the phenoxy group can be added through nucleophilic aromatic substitution.

    Functional Group Modifications: The nitro group can be introduced through nitration reactions, and the prop-2-en-1-yl group can be added via alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the chloro and phenoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-[4-nitrophenoxy]pyridazine: Lacks the prop-2-en-1-yl group.

    3-Chloro-6-[4-amino-2-(prop-2-en-1-yl)phenoxy]pyridazine: Has an amino group instead of a nitro group.

    3-Chloro-6-[4-nitro-2-(methyl)phenoxy]pyridazine: Has a methyl group instead of a prop-2-en-1-yl group.

Uniqueness

3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine is unique due to the presence of both a nitro group and a prop-2-en-1-yl group on the phenoxy ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61201-61-4

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

3-chloro-6-(4-nitro-2-prop-2-enylphenoxy)pyridazine

InChI

InChI=1S/C13H10ClN3O3/c1-2-3-9-8-10(17(18)19)4-5-11(9)20-13-7-6-12(14)15-16-13/h2,4-8H,1,3H2

InChI Key

AWXFIKGXBWNCGL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2=NN=C(C=C2)Cl

Origin of Product

United States

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